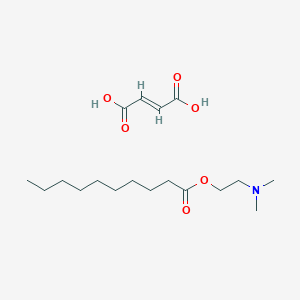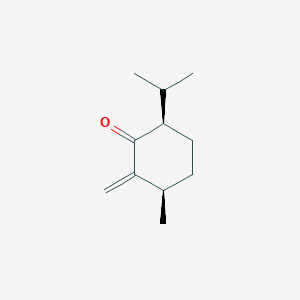
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one, also known as Carvone, is a natural terpenoid that is found in various plants, including caraway, spearmint, and dill. Carvone has a unique odor and flavor, which makes it a popular ingredient in the food and cosmetic industry. However, in recent years, carvone has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one's mechanism of action is not yet fully understood. However, studies have shown that carvone can modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer progression. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has also been shown to modulate the expression of various genes involved in cancer progression, including cyclin D1 and Bcl-2.
Effets Biochimiques Et Physiologiques
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has been shown to have various biochemical and physiological effects. Studies have shown that carvone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, carvone has been shown to have antimicrobial properties, with studies indicating that carvone can inhibit the growth of various bacteria and fungi. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has also been shown to have antioxidant properties, with studies indicating that carvone can scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has several advantages for lab experiments. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one is readily available and can be synthesized using simple methods. Additionally, carvone is relatively inexpensive, making it an attractive compound for researchers. However, carvone's low solubility in water can limit its use in certain experiments.
Orientations Futures
There are several future directions for carvone research. One potential direction is the development of carvone-based therapies for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate carvone's mechanism of action and to identify potential molecular targets. Finally, studies are needed to determine the safety and efficacy of carvone-based therapies in humans.
Conclusion:
In conclusion, carvone is a natural terpenoid that has potential therapeutic properties. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one exhibits anti-inflammatory, antimicrobial, and antioxidant properties and has potential anticancer properties. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one can be synthesized using various methods and is readily available. However, further studies are needed to fully understand carvone's mechanism of action and to identify potential molecular targets.
Méthodes De Synthèse
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one can be synthesized through various methods, including the oxidation of limonene, a terpenoid found in citrus fruits, or through the isomerization of carvone oxide. The most common method of synthesis is through the reduction of carvone oxide using sodium borohydride.
Applications De Recherche Scientifique
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has been extensively studied for its potential therapeutic properties. Studies have shown that carvone exhibits anti-inflammatory, antimicrobial, and antioxidant properties. Additionally, carvone has been shown to have potential anticancer properties, with studies indicating that carvone can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
129647-34-3 |
|---|---|
Nom du produit |
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h7-8,10H,4-6H2,1-3H3/t8-,10-/m1/s1 |
Clé InChI |
IRMRWAWQVBGNMC-PSASIEDQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](C(=O)C1=C)C(C)C |
SMILES |
CC1CCC(C(=O)C1=C)C(C)C |
SMILES canonique |
CC1CCC(C(=O)C1=C)C(C)C |
Synonymes |
Cyclohexanone, 3-methyl-2-methylene-6-(1-methylethyl)-, (3R,6R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






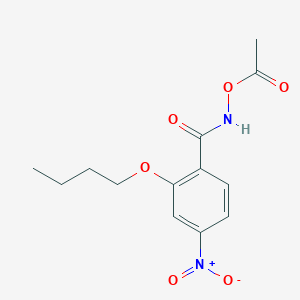
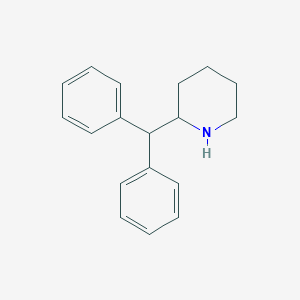
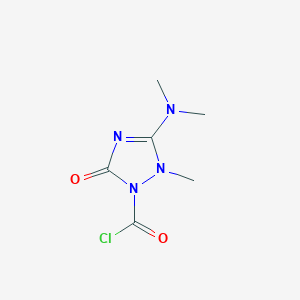

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
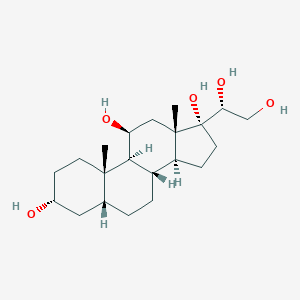
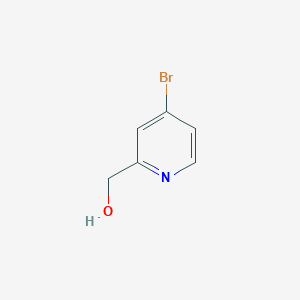

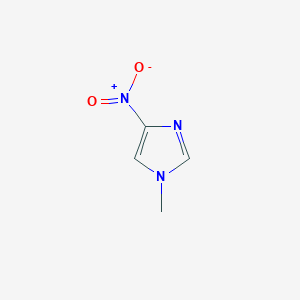
![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
